molecular formula C11H18N2O B14886975 2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide

2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14886975
M. Wt: 194.27 g/mol
InChI Key: HTEJDHOPDZXQLU-UHFFFAOYSA-N
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Description

2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a propargyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Propargyl Group: The propargyl group can be added via a nucleophilic substitution reaction using propargyl bromide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., sodium azide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one: This compound shares a similar structure but lacks the acetamide group.

    tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate: Another structurally related compound with a carbamate group instead of an acetamide.

Uniqueness

2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-[1-cyclopropylethyl(methyl)amino]-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H18N2O/c1-4-7-12-11(14)8-13(3)9(2)10-5-6-10/h1,9-10H,5-8H2,2-3H3,(H,12,14)

InChI Key

HTEJDHOPDZXQLU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N(C)CC(=O)NCC#C

Origin of Product

United States

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